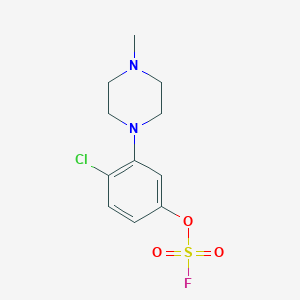
1-(2-Chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a 2-chloro-5-fluorosulfonyloxyphenyl group and a methyl group
Preparation Methods
The synthesis of 1-(2-Chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Chlorination and Fluorination: The initial step involves the chlorination and fluorination of a suitable aromatic precursor to introduce the chloro and fluoro substituents.
Sulfonylation: The next step is the sulfonylation of the aromatic ring to introduce the sulfonyloxy group.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring and its subsequent methylation.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise reaction times.
Chemical Reactions Analysis
1-(2-Chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which can alter the oxidation state of the sulfur atom in the sulfonyloxy group.
Hydrolysis: The sulfonyloxy group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine can be compared with other similar compounds, such as:
2-Chloro-5-fluorophenol: This compound shares the chloro and fluoro substituents but lacks the piperazine ring and sulfonyloxy group.
Trifluoromethylpyridine: While this compound contains a fluorine atom and a nitrogen-containing ring, its structure and properties differ significantly from those of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O3S/c1-14-4-6-15(7-5-14)11-8-9(2-3-10(11)12)18-19(13,16)17/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFUNRATUDGLQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)OS(=O)(=O)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














